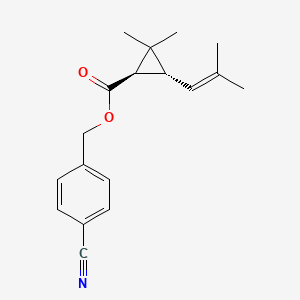
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, (1R-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester, (1R-trans)- is a complex organic compound characterized by a three-membered cyclopropane ring and a cyanophenyl group. It has a specific stereochemical arrangement with a (1R,3R) configuration. The compound also contains a methyl ester group and a 2-methyl-1-propenyl side chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate reagents to introduce the 2,2-dimethyl-3-(2-methyl-1-propenyl) and (4-cyanophenyl)methyl ester groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced compounds.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a wide range of functionalized derivatives .
科学研究应用
Chemistry
In chemistry, this compound is used as a synthetic intermediate for the creation of more complex organic molecules. Its unique structural features and reactivity make it valuable in various organic synthesis applications .
Biology
In biological research, this compound may be used to study the effects of specific structural modifications on biological activity. Its interactions with biological molecules can provide insights into structure-activity relationships .
Medicine
In the pharmaceutical industry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In industrial applications, this compound is used as a building block in the production of other complex molecules. Its reactivity and stability make it suitable for various manufacturing processes .
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The precise biological or chemical properties of this compound are not fully understood without further context or information. its unique structural features suggest that it may interact with enzymes, receptors, or other biomolecules to exert its effects .
相似化合物的比较
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (2-cyanophenyl)methyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester
- Tetramethrin
- Urea, N,N’-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]
Uniqueness
The uniqueness of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (4-cyanophenyl)methyl ester lies in its specific stereochemical arrangement and the presence of both a cyclopropane ring and a cyanophenyl group.
属性
CAS 编号 |
82535-32-8 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC 名称 |
(4-cyanophenyl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-12(2)9-15-16(18(15,3)4)17(20)21-11-14-7-5-13(10-19)6-8-14/h5-9,15-16H,11H2,1-4H3/t15-,16+/m1/s1 |
InChI 键 |
MQRCYPSLRFLLOE-CVEARBPZSA-N |
手性 SMILES |
CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OCC2=CC=C(C=C2)C#N)C |
规范 SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


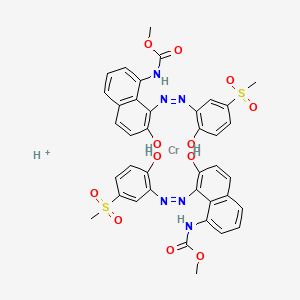


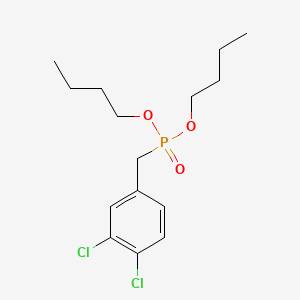
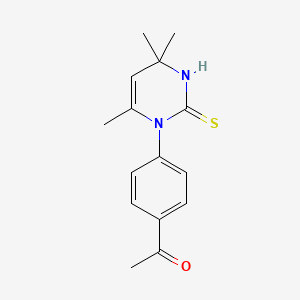

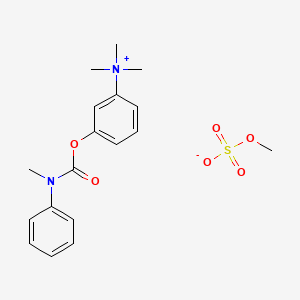
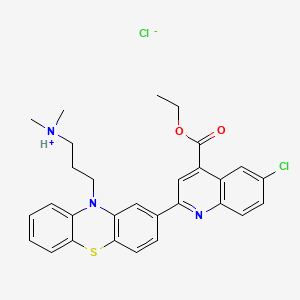
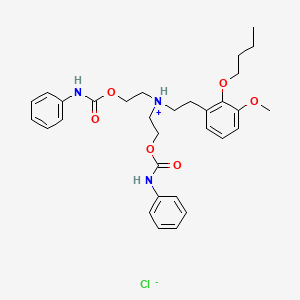

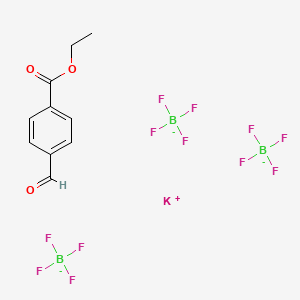
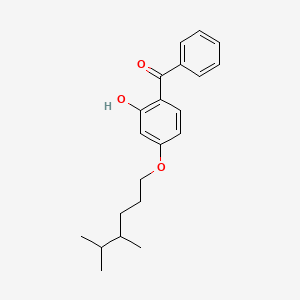
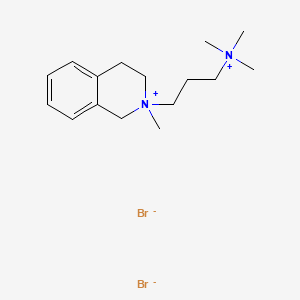
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
